molecular formula C14H14N6O3S B3002212 N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide CAS No. 1351623-25-0

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide

Número de catálogo: B3002212
Número CAS: 1351623-25-0
Peso molecular: 346.37
Clave InChI: AALZIUMDTWPBHZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C14H14N6O3S and its molecular weight is 346.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Applications

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, including derivatives similar to the specified compound, has been investigated for their antibacterial properties. These compounds have shown high activity against various bacterial strains, indicating their potential as antibacterial agents. For example, a study by Azab, Youssef, and El‐Bordany (2013) explored the antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety, revealing that eight compounds exhibited significant antibacterial activity Azab, Youssef, & El‐Bordany, 2013.

Antimicrobial Applications

A series of pyridines and pyridine-based sulfa-drugs have been reported as antimicrobial agents. These compounds, including structures similar to the one of interest, were synthesized and showed significant antimicrobial activity. El‐Sayed et al. (2017) detailed the design, synthesis, and antimicrobial activity of these compounds, with some exhibiting significant efficacy against a range of microbial species El‐Sayed, Moustafa, El-Torky, & El-Salam, 2017.

Anticancer and Radiosensitizing Potential

Novel sulfonamide derivatives, including those structurally related to the specified compound, have been synthesized and evaluated for their anticancer activity and radiosensitizing properties. Ghorab, Ragab, Heiba, El-Gazzar, and Zahran (2015) synthesized a series of sulfonamide derivatives and tested them for in vitro anticancer activity, finding several compounds that showed higher activity than doxorubicin, a commonly used chemotherapy drug. Additionally, some of these compounds were evaluated for their ability to enhance the cell-killing effect of γ-radiation, indicating their potential as radiosensitizers Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015.

Hybrid Compound Development

The development of sulfonamide-based hybrid compounds has been explored for their biological activities. These hybrids combine sulfonamides with other biologically active scaffolds, aiming to enhance their therapeutic properties. Recent advances in two-component sulfonamide hybrids have shown a range of pharmacological activities, including antibacterial, anti-obesity, diuretic, hypoglycemic, and antitumor effects. Ghomashi, Ghomashi, Aghaei, and Massah (2022) reviewed the design and biological activity of sulfonamide hybrids, highlighting their significant potential in medicinal chemistry Ghomashi, Ghomashi, Aghaei, & Massah, 2022.

Propiedades

IUPAC Name

N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3S/c21-14-5-4-13(19-9-2-7-16-19)18-20(14)10-8-17-24(22,23)12-3-1-6-15-11-12/h1-7,9,11,17H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALZIUMDTWPBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.